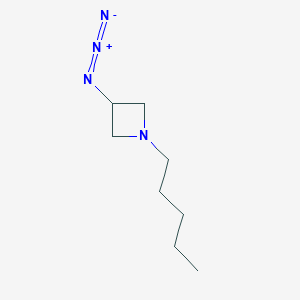

3-Azido-1-pentylazetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-pentylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-2-3-4-5-12-6-8(7-12)10-11-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYMFEIINXOCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azido 1 Pentylazetidine and Analogs

Retrosynthetic Analysis of the 3-Azido-1-pentylazetidine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.comjournalspress.com For this compound, the primary disconnections involve the carbon-nitrogen bonds of the azetidine (B1206935) ring and the carbon-azide bond.

A logical retrosynthetic approach would first disconnect the C-N₃ bond, leading to a 3-hydroxy or 3-halo-1-pentylazetidine precursor and an azide (B81097) source. This is a common and effective strategy for introducing the azido (B1232118) moiety. Further disconnection of the azetidine ring itself can be envisioned through several pathways. One common approach involves breaking one of the C-N bonds, which points towards an intramolecular cyclization of a suitable γ-amino alcohol or a related derivative with a leaving group at the C3 position. Another strategy involves a [2+2] cycloaddition, breaking two carbon-carbon or carbon-nitrogen bonds simultaneously, suggesting precursors like an imine and an alkene.

Direct Synthesis Approaches to the Azetidine Ring

The construction of the strained four-membered azetidine ring requires specific and efficient synthetic methods. clockss.org Key strategies include intramolecular cyclizations, reduction of β-lactams, and [2+2] cycloaddition reactions.

Intramolecular Cyclization Strategies (e.g., SN2, epoxide aminolysis)

Intramolecular SN2 reactions are a cornerstone for forming azetidine rings. nih.gov This typically involves a γ-amino compound where the nitrogen atom acts as a nucleophile, displacing a leaving group (like a halide or a sulfonate ester) on the γ-carbon. The stereochemistry of the starting material can often be translated to the product. For instance, the cyclization of β-chloro-γ-sulfonylamino alcohols under Mitsunobu conditions can yield trans-2-aryl-3-chloroazetidines. rsc.org The use of a strong base like lithium hexamethyldisilazide (LiHMDS) is often necessary to deprotonate the amine for cyclization, especially when electron-withdrawing groups reduce the nitrogen's nucleophilicity. rsc.org

Another powerful intramolecular cyclization method is the aminolysis of epoxides. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov This method is advantageous as it can tolerate various functional groups.

Recent advancements also include palladium-catalyzed intramolecular C(sp³)–H amination, which provides a modern route to functionalized azetidines. rsc.org Additionally, electrocatalytic methods for the intramolecular hydroamination of allylic sulfonamides have been developed, offering a novel approach to azetidine synthesis. acs.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, is one of the most widely used methods for synthesizing azetidines. acs.org This approach is favored due to the vast body of literature on β-lactam synthesis and the efficiency of the reduction process. Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and various alanes are effective for this transformation, typically affording good yields of the corresponding N-substituted azetidines while preserving the stereochemistry of the ring substituents. rsc.orgacs.org Specifically, monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are noted for their efficiency in providing enantiopure azetidines. nih.gov More recently, a chemoselective zinc-catalyzed reduction of β-lactams using silanes has been developed, further expanding the toolkit for this conversion. csic.es

| Precursor Type | Reducing Agent | Product | Reference |

| Azetidin-2-one (β-Lactam) | Diborane, LiAlH₄, Alanes | Azetidine | acs.org |

| Azetidin-2-one (β-Lactam) | AlH₂Cl, AlHCl₂ | Enantiopure Azetidine | nih.gov |

| Azetidin-2-one (β-Lactam) | Silanes/Zinc Catalyst | Functionalized Azetidine | csic.es |

[2+2] Cycloaddition Reactions in Azetidine Formation

[2+2] cycloaddition reactions offer a direct route to the four-membered azetidine ring system. The most prominent example is the Staudinger synthesis, which involves the cycloaddition of a ketene (B1206846) and an imine to form a β-lactam. mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine as described previously.

More direct approaches to azetidines via [2+2] cycloadditions are also known. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.org Recent developments have focused on using visible-light photocatalysis to promote these reactions, making them more accessible and sustainable. rsc.orgacs.orgresearchgate.net For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, allowing for stereoselective and high-yielding synthesis of functionalized azetidines. acs.org

| Reaction Type | Reactant 1 | Reactant 2 | Product | Reference |

| Staudinger Synthesis | Ketene | Imine | Azetidin-2-one (β-Lactam) | mdpi.com |

| Aza Paternò-Büchi | Imine (excited state) | Alkene | Azetidine | rsc.org |

| Photocatalytic Dehydrogenative Cycloaddition | Amine | Alkene | Azetidine | acs.org |

Introduction of the Azido Moiety

Once the azetidine ring is constructed, the final step in the synthesis of this compound is the introduction of the azido group.

Nucleophilic Substitution Reactions with Azide Sources

The most common method for introducing an azide group is through a nucleophilic substitution reaction (SN2) using an azide salt, such as sodium azide (NaN₃), as the nucleophile. rsc.orgnih.gov This reaction typically requires a precursor with a good leaving group at the 3-position of the azetidine ring, such as a halide (e.g., bromo or chloro) or a sulfonate ester (e.g., tosylate or mesylate). rsc.org

For example, a 3-hydroxyazetidine, which can be synthesized through methods like epoxide aminolysis, can be converted to a 3-mesyloxy or 3-tosyloxyazetidine. Subsequent reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) or water would then yield the desired 3-azidoazetidine. rsc.orgnih.gov The reaction of 3-chloropropylamine (B7771022) hydrochloride with sodium azide in water is a well-documented procedure for forming an azido-amine, which can then be cyclized. rsc.orgnih.gov

| Azetidine Precursor | Reagent | Product | Reference |

| 3-Haloazetidine | Sodium Azide | 3-Azidoazetidine | rsc.org |

| 3-Mesyloxyazetidine | Sodium Azide | 3-Azidoazetidine | rsc.org |

| 3-Tosylazetidine | Sodium Azide | 3-Azidoazetidine | rsc.org |

Diazo Transfer Methodologies

Diazo transfer reactions represent a direct and efficient method for converting primary amines into azides. This strategy is applicable to the synthesis of this compound, presuming the availability of a 3-amino-1-pentylazetidine precursor. The reaction involves treating the primary amine with a diazo-transfer reagent, which delivers two nitrogen atoms to form the azide.

Historically, sulfonyl azides like tosyl azide (TsN₃) and mesyl azide (MsN₃) have been widely used for this transformation, often in the presence of a base. wikipedia.org More recently, significant advancements have led to the development of safer and more efficient reagents. scielo.br Among these are 2-azido-1,3-dimethylimidazolinium (ADMI) salts, such as ADMC (chloride) and ADMP (hexafluorophosphate), which are crystalline, thermally stable, and often provide high yields of the desired azide under mild conditions. nih.govrsc.org The byproducts of these imidazolinium-based reagents are highly water-soluble, simplifying the purification of the final product. nih.govclockss.org

The general mechanism involves the reaction of the primary amine with the diazo-transfer reagent. The choice of base can be critical; while organic bases like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are common, stronger bases may be required for less reactive amines. rsc.org

Table 1: Common Diazo-Transfer Reagents and Conditions

| Reagent | Typical Base | Solvent | Key Advantages |

|---|---|---|---|

| Tosyl Azide (TsN₃) | TEA, DBU | Acetonitrile, Methanol | Readily available, well-established. wikipedia.org |

| Mesyl Azide (MsN₃) | TEA, DMAP | Acetonitrile, THF | Often more reactive than TsN₃. |

| Imidazole-1-sulfonyl azide | K₂CO₃, TEA | Methanol, Dichloromethane | Increased safety profile compared to TsN₃. |

Functional Group Interconversions to Azide

An alternative and highly common strategy for installing the azide functionality at the C3 position involves nucleophilic substitution. This approach typically starts with a precursor bearing a suitable leaving group at the C3 position, most commonly a hydroxyl or a halide.

A robust two-step pathway begins with a 3-hydroxyazetidine derivative. The hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., mesylate, tosylate) or a halide. This activation is followed by nucleophilic displacement with an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like DMF or DMSO. arkat-usa.org The intramolecular cyclization of γ-haloamines is a foundational method for forming the azetidine ring itself, highlighting the utility of halide leaving groups in azetidine chemistry. acs.org

The Mitsunobu reaction offers a one-pot alternative for the direct conversion of a 3-hydroxyazetidine to the corresponding 3-azidoazetidine. This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate ester, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with an azide source like hydrazoic acid (HN₃) or its synthetic equivalents. A patented process for synthesizing azidothymidine utilizes a similar Mitsunobu-type reaction to introduce the azide group. google.com

Table 2: Methods for Functional Group Interconversion to Azide

| Starting Material | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| 3-Hydroxy-1-pentylazetidine | 1. MsCl, TEA2. NaN₃, DMF | 3-Mesyloxy-1-pentylazetidine | Reliable, high-yielding two-step process. arkat-usa.org |

| 3-Hydroxy-1-pentylazetidine | PPh₃, DIAD, DPPA | This compound | One-pot reaction, proceeds with inversion of stereochemistry. |

N-Alkylation Strategies for the Pentyl Substituent

The introduction of the pentyl group onto the azetidine nitrogen is a crucial step that can be performed at various stages of the synthesis. The most straightforward method is the direct N-alkylation of a pre-formed 3-substituted azetidine (e.g., 3-azidoazetidine or 3-hydroxyazetidine) with a pentyl electrophile. wikipedia.org This reaction is a standard nucleophilic substitution where the secondary amine of the azetidine ring attacks an alkylating agent like 1-bromopentane, 1-iodopentane, or pentyl triflate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the acid generated during the reaction. arkat-usa.org

Alternatively, the synthesis can commence from a primary amine that already contains the pentyl group. For example, pentylamine can be reacted with a 1,3-dielectrophile, such as 1,3-dihalopropane or a 1,3-propanediol (B51772) derivative with two leaving groups, to form the 1-pentylazetidine ring in a single cyclization step. organic-chemistry.org

Reductive amination provides another route, where a 3-substituted azetidine is reacted with pentanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Table 3: N-Alkylation and Related Strategies

| Azetidine Precursor | Reagent(s) | Method |

|---|---|---|

| 3-Azidoazetidine | 1-Bromopentane, K₂CO₃, Acetonitrile | Direct N-Alkylation |

| 3-Hydroxyazetidine | Pentyl iodide, NaHCO₃, DMF | Direct N-Alkylation |

| Pentylamine | 1,3-Dibromopropane, Base | Ring Formation/Cyclization |

Stereoselective Synthesis of this compound Diastereomers

Since this compound contains a stereocenter at the C3 position, controlling its stereochemistry is essential for applications where a specific enantiomer or diastereomer is required. Stereoselective synthesis can be achieved by employing chiral starting materials or by using diastereoselective reactions.

One common approach is to start from an enantiomerically pure precursor. For instance, chiral amino alcohols, which are readily available from the chiral pool (e.g., from amino acids), can be used to construct the azetidine ring. A multi-step sequence involving N-protection, conversion of the alcohol to a leaving group, and subsequent base-induced cyclization can transfer the initial stereochemistry to the final product. arkat-usa.org

Diastereoselective methods can also be employed. For example, the reduction of a prochiral N-substituted-3-azetidinone with a hydride reagent can lead to the formation of a 3-hydroxyazetidine with a specific diastereoselectivity. Kumar and co-workers demonstrated the diastereoselective synthesis of trans-azetidines through the NaBH₄-promoted reduction of C3-functionalized azetidin-2-ones. rsc.org Subsequent conversion of the resulting hydroxyl group to an azide via a Mitsunobu reaction would proceed with inversion of configuration, allowing access to the cis-azido product. Similarly, diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been reported to proceed with high diastereoselectivity. rsc.org

Dirhodium(II)-catalyzed cyclopropanation reactions can also be highly stereoselective. While often used for C2-functionalized azetidines, similar principles could be applied. The choice of a chiral dirhodium(II) catalyst can direct the reaction to favor either the exo or endo diastereomer. nih.gov

Organocatalytic and Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and metal catalysis offer powerful tools for the synthesis of complex azetidines.

Organocatalysis: Organocatalytic methods have been successfully applied to the stereoselective synthesis of azetidines. For example, chiral amine catalysts (e.g., proline derivatives) can catalyze [2+2] annulation reactions to form azetidine rings with high enantioselectivity. rsc.org Chiral organocatalysts derived from the ring-opening of aziridines with azide anions have also been developed and shown to be highly efficient in asymmetric reactions. nih.gov Furthermore, organocatalytic asymmetric azidation using chiral squaramide catalysts has been reported for the synthesis of α-azido ketones, a methodology that could potentially be adapted for azetidine systems. rsc.org

Metal-Catalysis: Transition metal catalysis is a cornerstone of modern heterocyclic synthesis.

Palladium: Pd-catalyzed reactions are versatile for azetidine synthesis. For example, Pd-catalyzed asymmetric allylation followed by allylic amination has been used to form chiral azetidines enantioselectively. rsc.org More recently, direct C(sp³)–H arylation of the azetidine ring has been achieved using a palladium catalyst with a directing group. rsc.org

Copper: Copper catalysts are widely used in azidation reactions and in cycloadditions. nih.gov Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of click chemistry, and copper catalysts can also mediate the synthesis of azetidinimines via cascade reactions. rsc.org Direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of Cu(OTf)₂ provides a rapid route to functionalized azetidines. organic-chemistry.org

Iron: Due to its low cost, low toxicity, and abundance, iron catalysis has gained significant traction. researchgate.net Iron catalysts have proven effective in the azidation of aliphatic C–H bonds and in cascade reactions to form nitrogen-containing heterocycles. nih.govresearchgate.net

Rhodium: Dirhodium(II) catalysts are particularly known for their ability to catalyze carbene transfer reactions from diazo compounds, enabling the synthesis of azetidines via cyclopropanation or C-H insertion. nih.gov

These catalytic systems offer sophisticated pathways to construct the this compound core, often with excellent control over stereochemistry and functional group tolerance.

Table 4: Mentioned Chemical Compounds

| Compound Name | Formula | Role/Class |

|---|---|---|

| This compound | C₈H₁₆N₄ | Target Compound |

| 3-Amino-1-pentylazetidine | C₈H₁₈N₂ | Synthetic Precursor |

| 3-Hydroxy-1-pentylazetidine | C₈H₁₇NO | Synthetic Precursor |

| 3-Bromo-1-pentylazetidine | C₈H₁₆BrN | Synthetic Precursor |

| 3-Mesyloxy-1-pentylazetidine | C₉H₁₉NO₃S | Synthetic Intermediate |

| N-Substituted-3-azetidinone | Variable | Synthetic Precursor |

| Tosyl azide (TsN₃) | C₇H₇N₃O₂S | Diazo-Transfer Reagent |

| Mesyl azide (MsN₃) | CH₃N₃O₂S | Diazo-Transfer Reagent |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | C₅H₈F₆N₅P | Diazo-Transfer Reagent |

| Sodium azide (NaN₃) | NaN₃ | Azide Source |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | Mitsunobu Reagent |

| Diethyl azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | Mitsunobu Reagent |

| 1-Bromopentane | C₅H₁₁Br | N-Alkylation Reagent |

| Pentanal | C₅H₁₀O | Reductive Amination Reagent |

Reaction Pathways and Mechanistic Studies of 3 Azido 1 Pentylazetidine

Reactivity of the Azetidine (B1206935) Ring System

The significant ring strain of the azetidine core, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This inherent strain makes the ring susceptible to cleavage under various conditions, providing a thermodynamic driving force for reactions that lead to less strained products.

Nucleophilic Ring-Opening Reactions

One of the most characteristic reactions of the azetidine ring is its opening by nucleophiles. For the reaction to proceed, the nitrogen atom of the azetidine typically requires activation, often through protonation or alkylation, to form a more reactive azetidinium ion. This process enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

In the case of a 3-substituted azetidinium ion like that derived from 3-azido-1-pentylazetidine, nucleophilic attack can theoretically occur at either the C2 or C4 position. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. For this compound, the C2 and C4 positions are sterically similar, suggesting that electronic effects may play a more significant role. The electron-withdrawing nature of the azido (B1232118) group at C3 could influence the electron density at the adjacent ring carbons, potentially affecting the site of nucleophilic attack.

Studies on similarly substituted azetidinium ions have shown that the regiochemical outcome can be highly dependent on the nature of the nucleophile and the substituents on the ring. For instance, in some cases, nucleophilic opening occurs regioselectively at C4 for azetidinium ions lacking a substituent at that position. researchgate.net The stereoselectivity of the ring-opening reaction is also a critical aspect. The reaction generally proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon atom undergoing attack.

The rate and facility of the ring cleavage are significantly influenced by both electronic and steric factors. Electron-donating groups on the nitrogen atom can increase its nucleophilicity, facilitating the formation of the azetidinium ion. The pentyl group on the nitrogen of this compound is an electron-donating alkyl group, which would favor the activation of the ring.

Steric hindrance around the azetidine ring can impede the approach of the nucleophile, thereby slowing down the rate of ring opening. The substitution pattern on the ring carbons dictates the preferred site of attack, with less substituted carbons being more accessible to incoming nucleophiles.

Ring Expansion and Rearrangement Processes

Azetidines can undergo ring expansion to form larger, less strained heterocyclic systems, such as pyrrolidines. nih.govnih.gov These reactions often proceed through the formation of an ylide intermediate, followed by a rearrangement. For example, the reaction of an azetidine with a carbene can lead to the formation of an azetidinium ylide, which can then undergo a nih.govnih.gov-Stevens or a nih.govnih.gov-Sommelet-Hauser rearrangement to yield a pyrrolidine (B122466). The specific pathway and the resulting product are dependent on the substituents present on the azetidine ring and the nature of the carbene.

Electrophilic Attack on the Azetidine Nitrogen

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it nucleophilic and susceptible to attack by electrophiles. idc-online.com This is the initial step in the activation of the ring for nucleophilic attack, as discussed previously. Common electrophiles that can react with the azetidine nitrogen include alkyl halides, acyl halides, and protons. The reaction with an electrophile leads to the formation of a quaternary azetidinium salt, which is significantly more reactive towards nucleophilic ring opening than the parent azetidine. The rate of this electrophilic attack is influenced by the steric accessibility of the nitrogen lone pair and the electronic nature of the substituents on the ring.

Reactivity of the Azido Group

The azido group (–N₃) is a versatile and energetic functional group that can participate in a wide array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the terminal nitrogen atom and the ability to release dinitrogen gas (N₂) in many of its reactions, which provides a strong thermodynamic driving force.

The primary reactions of the azido group in this compound are expected to include:

1,3-Dipolar Cycloadditions: The azido group can act as a 1,3-dipole and react with various dipolarophiles, most notably alkynes and alkenes, to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition with an alkyne yields a 1,2,3-triazole, a reaction that has found widespread application in click chemistry due to its high efficiency and selectivity.

Reduction to an Amine: The azido group can be readily reduced to a primary amine (–NH₂) using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂/Pd-C), the Staudinger reaction (using a phosphine (B1218219) such as triphenylphosphine (B44618) followed by hydrolysis), and reduction with metal hydrides (e.g., LiAlH₄). This transformation provides a convenient route to 3-amino-1-pentylazetidine.

Rearrangement Reactions: Under thermal or photolytic conditions, organic azides can lose N₂ to form highly reactive nitrene intermediates. These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds to form aziridines, or rearrangement. The specific outcome depends on the structure of the azide (B81097) and the reaction conditions.

The presence of both the strained azetidine ring and the reactive azido group in this compound suggests the potential for intramolecular reactions, where the azido group or its derivatives could react with the azetidine ring, leading to novel bicyclic or rearranged products. However, the specific conditions required to favor such intramolecular pathways over intermolecular reactions would need to be carefully investigated.

Reduction to Amine Functionality

The reduction of the azido group to a primary amine is a common transformation. However, specific protocols, reagents, and yields for the reduction of this compound to 3-amino-1-pentylazetidine are not documented.

Thermal and Photochemical Decomposition Pathways to Nitrenes

The thermal and photochemical decomposition of azides to form highly reactive nitrenes is a known process. A study on the thermal decomposition of the related but structurally different compound 3-azido-1,3-dinitroazetidine exists, but this data cannot be extrapolated to this compound. There are no specific studies on the generation of the corresponding nitrene from this compound or its subsequent reactions.

Interplay and Chemoselectivity Between Azetidine Ring and Azido Group

An analysis of the chemoselectivity, considering the potential reactivity of both the azetidine ring (e.g., ring-opening) and the azido group under various reaction conditions, requires experimental or computational data. Such studies for this compound are not available.

Computational and Theoretical Investigations of Reaction Mechanisms

No computational or theoretical studies that investigate the reaction mechanisms, transition states, or reactivity of this compound have been found in the scientific literature.

As a research-focused AI, I must inform you that a comprehensive search of available scientific literature and chemical databases has yielded no specific studies on the reaction pathways, transition state analysis, or molecular orbital theory for the compound "this compound." The current body of public-domain scientific research does not appear to contain detailed mechanistic studies, such as DFT calculations or reaction energetics, specifically for this molecule.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables at this time. The information required to populate the outlined sections (3.4.1. Transition State Analysis and 3.4.2. Molecular Orbital Theory and Reaction Energetics) for this compound is not available in the referenced materials.

Advanced Spectroscopic and Structural Elucidation of 3 Azido 1 Pentylazetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution NMR spectroscopy would be a primary tool for confirming the connectivity and determining the conformational details of 3-Azido-1-pentylazetidine. Both ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the pentyl chain, and the carbon bearing the azide (B81097) group. The chemical shifts and coupling constants (J-values) of the azetidine ring protons would be particularly informative about the ring's puckering and the relative stereochemistry of the azide substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon attached to the azide group would exhibit a characteristic chemical shift.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Azetidine CH₂ | 2.0 - 3.5 | Multiplet | J-gem, J-vic |

| Azetidine CH-N₃ | 3.5 - 4.5 | Multiplet | J-vic |

| N-CH₂ (Pentyl) | 2.0 - 3.0 | Triplet | J = 7-8 |

| Pentyl CH₂ | 1.2 - 1.6 | Multiplet |

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Azetidine CH₂ | 20 - 40 |

| Azetidine CH-N₃ | 50 - 70 |

| N-CH₂ (Pentyl) | 50 - 60 |

| Pentyl CH₂ | 20 - 35 |

Vibrational Spectroscopy (FT-IR and Raman) for Azide Signature and Ring Strain Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be essential for identifying the characteristic azide functional group and probing the strain within the azetidine ring.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻), typically appearing in the range of 2100-2160 cm⁻¹. Other bands would correspond to C-H stretching, bending, and the vibrations of the azetidine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Analysis of the ring breathing modes could offer insights into the degree of ring strain.

Mass Spectrometry for Isotopic Labeling and Reaction Monitoring

Mass spectrometry would be a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Isotopic labeling studies, for instance, using ¹⁵N-labeled azide, could be monitored by mass spectrometry to trace the incorporation and fate of the azide group in chemical reactions.

X-ray Diffraction Analysis of Crystalline Derivatives or Salts

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information for this compound. However, as the compound is likely a liquid or low-melting solid at room temperature, it would first need to be converted into a crystalline derivative or salt. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the azetidine ring and the pentyl chain in the solid state.

Computational Structural Chemistry

In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting the structural and electronic properties of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations would be employed to determine the most stable (lowest energy) geometry of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. Furthermore, DFT can be used to calculate the electronic properties, such as the molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl chain and the potential for puckering of the azetidine ring mean that this compound can exist in multiple conformations. Computational conformational analysis would involve systematically exploring these different spatial arrangements to identify the low-energy conformers and to construct a potential energy landscape. This would reveal the relative stabilities of different conformations and the energy barriers for interconversion between them.

Analysis of Hirshfeld Charges and Molecular Electrostatic Potential

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational data regarding the Hirshfeld charges or the Molecular Electrostatic Potential (MEP) for the compound this compound. The generation of accurate Hirshfeld charges and MEP surfaces requires dedicated quantum chemical calculations, typically using methods like Density Functional Theory (DFT). As no published studies containing these specific calculations for this compound are available, a detailed analysis and the creation of specific data tables as requested is not possible at this time.

For context, a theoretical analysis, if performed, would involve the following:

Hirshfeld Charge Analysis: This method partitions the electron density of a molecule among its constituent atoms to calculate partial atomic charges. The analysis for this compound would provide insights into the charge distribution across the azetidine ring, the pentyl chain, and the azide functional group. The results would typically be presented in a data table, listing the calculated partial charge on each atom (e.g., N1, C2, C3, C4 of the azetidine ring, the three nitrogen atoms of the azide group, and the carbon and hydrogen atoms of the pentyl group). This data is crucial for understanding the molecule's polarity and identifying potential sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and chemical reactivity. For this compound, the MEP surface would visually represent electron-rich regions (negative potential, typically colored in shades of red) and electron-poor regions (positive potential, shown in shades of blue). One would expect to find a significant negative potential around the terminal nitrogen atoms of the azide group, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding. Conversely, positive potential would likely be located around the hydrogen atoms of the pentyl and azetidine moieties.

Without the specific computational data for this compound, any further discussion would be speculative and would not meet the required standards of scientific accuracy for this article. The execution of new DFT calculations would be necessary to generate the detailed research findings and data tables required for this section.

Derivatization and Further Chemical Transformations of 3 Azido 1 Pentylazetidine

Transformations of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which dictates its reactivity. rsc.org Transformations can be directed at either the nitrogen atom or the carbon framework of the ring.

The nitrogen atom of the 1-pentylazetidine moiety is a tertiary amine, making it a nucleophilic center. It can undergo reactions with various electrophiles to form quaternary ammonium (B1175870) salts.

Quaternization: The reaction of 3-Azido-1-pentylazetidine with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding quaternary ammonium salts. This transformation introduces a permanent positive charge to the molecule, which can significantly alter its physical and biological properties.

N-Oxide Formation: Oxidation of the azetidine nitrogen with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. Azetidine N-oxides are useful intermediates in organic synthesis.

Below is an illustrative table of potential N-functionalization reactions of a 1-alkylazetidine derivative, as specific data for this compound is not available.

| Electrophile | Reagent | Product | Reference Example |

| Methyl iodide | CH₃I | 3-Azido-1-methyl-1-pentylazetidinium iodide | N-alkylation of cyclic amines |

| Benzyl bromide | BnBr | 3-Azido-1-benzyl-1-pentylazetidinium bromide | N-alkylation of cyclic amines |

| Hydrogen peroxide | H₂O₂ | This compound N-oxide | Oxidation of tertiary amines |

This table is illustrative and based on general reactions of N-alkylazetidines.

The carbon atoms of the azetidine ring can also be functionalized, often through reactions that take advantage of the ring strain.

Ring-Opening Reactions: The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. rsc.org For instance, in the presence of strong nucleophiles and under acidic conditions, the C-N bonds of the azetidine ring can be cleaved. The regioselectivity of the ring-opening would depend on the reaction conditions and the nature of the nucleophile. For example, alkylative aziridine (B145994) ring-opening reactions have been reported where the ring is activated by alkylation of the nitrogen, followed by nucleophilic attack. mdpi.com A similar approach could potentially be applied to azetidines.

α-Lithiation and Functionalization: It has been demonstrated that N-alkyl 2-oxazolinylazetidines can undergo exclusive α-lithiation, allowing for the introduction of various electrophiles at the C2 position. nih.gov While the subject molecule does not have an activating group at the 2-position, this highlights a potential strategy for functionalizing the carbon skeleton of the azetidine ring.

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct approach to functionalized azetidines. researchgate.net While this is a method for synthesis rather than derivatization, it showcases the types of reactions azetidines can be involved in.

The following table provides hypothetical examples of reactions that could modify the carbon skeleton of this compound, based on known azetidine chemistry.

| Reaction Type | Reagents | Potential Product | Reference Example |

| Reductive Ring Opening | H₂, Pd/C | 1-(Pentylamino)butan-2-ol (after reduction of azide) | Ring-opening of cyclic amines |

| C-H Functionalization | (Conditions for C-H activation) | Substituted azetidine | Palladium-catalyzed C(sp3)–H amination for azetidine synthesis rsc.org |

This table is illustrative and based on general reactions of azetidines.

Transformations of the Azido (B1232118) Group

The azido group is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines and nitrogen-containing heterocycles.

The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. This reaction opens up the possibility of incorporating the azetidine scaffold into larger molecules, such as peptides or other amide-containing structures.

Reduction of the Azide (B81097): The azido group can be efficiently reduced to an amine using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), or by using reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent would need to be compatible with the azetidine ring.

Amide Bond Formation: Once the primary amine, 3-Amino-1-pentylazetidine, is formed, it can be coupled with carboxylic acids to form amide bonds. researchgate.net This reaction is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP). peptide.com This methodology allows for the synthesis of a wide range of amides and peptides containing the 3-amino-1-pentylazetidine core. The N-acylation of unprotected amino acids has been demonstrated, showcasing the functional group tolerance of some amidation methods. nih.gov

The following table illustrates the two-step process of converting the azido group to an amide linkage.

| Step | Reaction | Reagents | Intermediate/Product | Typical Yield (%) |

| 1 | Azide Reduction | H₂, Pd/C or PPh₃, H₂O | 3-Amino-1-pentylazetidine | 85-95 |

| 2 | Amide Coupling | R-COOH, EDC, HOBt | N-(1-Pentylazetidin-3-yl)amide | 70-90 |

This table is illustrative; yields are based on typical values for these reactions on similar substrates.

The azido group is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the premier example of click chemistry, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The reaction is highly efficient and can be carried out under mild, often aqueous, conditions. organic-chemistry.org This allows for the conjugation of the this compound moiety to a wide variety of alkyne-containing molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the use of a copper catalyst is undesirable (e.g., in biological systems), SPAAC provides an alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with azides without the need for a catalyst. wur.nlnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne.

The table below summarizes the click chemistry reactions applicable to this compound.

| Reaction | Alkyne Partner | Catalyst | Product | Key Features |

| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | Cu(I) source (e.g., CuSO₄, Na-ascorbate) | 1-(1-Pentylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | High yield, regioselective (1,4-isomer), mild conditions. organic-chemistry.orgwikipedia.org |

| SPAAC | Strained Cycloalkyne (e.g., BCN) | None | Substituted 1-(1-Pentylazetidin-3-yl)-1H-1,2,3-triazole | No catalyst required, bioorthogonal. magtech.com.cn |

This table is illustrative, showing representative reactants and products.

Modifications of the Pentyl Chain

The pentyl chain of this compound is a saturated alkyl group, which is generally less reactive than the azetidine ring or the azido group. However, it can be functionalized under specific conditions.

Terminal Functionalization: Selective functionalization at the terminal methyl group (ω-position) or the adjacent methylene (B1212753) group ((ω-1)-position) of the pentyl chain is challenging but can be achieved through methods like radical halogenation. However, the selectivity of such reactions can be low, and the reaction conditions must be carefully chosen to avoid side reactions with the more reactive azetidine and azido groups.

Oxidation: Strong oxidizing agents could potentially oxidize the pentyl chain, for example, to introduce a hydroxyl or carbonyl group. Again, the challenge lies in achieving selectivity and avoiding the degradation of the other functional groups.

Introduction of Unsaturation: Dehydrogenation of the pentyl chain to introduce a double bond would provide a handle for further functionalization. This typically requires specific catalysts and high temperatures.

Due to the challenges in selectively modifying the pentyl chain in the presence of the other functional groups, derivatization at this position is less common and would require careful optimization of reaction conditions.

Synthesis of Complex Architectures Incorporating the this compound Motif

The chemical structure of this compound offers a versatile platform for the synthesis of more complex molecular architectures. The key to its utility as a building block lies in the reactivity of the azide functional group. This group serves as a chemical handle that can undergo highly specific and efficient reactions, allowing the azetidine ring to be incorporated into a wide array of larger structures. The primary and most widely utilized transformation for this purpose is the Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant, which is a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful reaction that forms a stable 1,2,3-triazole ring by joining an azide with a terminal alkyne. nih.govsigmaaldrich.com This reaction is known for its high yields, mild reaction conditions, and exceptional tolerance of other functional groups, making it an ideal method for modular synthesis. organic-chemistry.orgpeerj.com In this context, this compound can be reacted with a diverse range of alkyne-containing molecules to generate complex conjugates where the 1-pentylazetidin-3-yl moiety is linked to another chemical scaffold via a 1,4-disubstituted 1,2,3-triazole bridge. organic-chemistry.orgresearchgate.net

The general scheme for this transformation involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) pentahydrate, and a reducing agent like sodium ascorbate. peerj.commdpi.com

The versatility of this approach is demonstrated by the vast number of commercially available or synthetically accessible alkynes. By choosing an alkyne partner with a desired functional or structural feature, a wide variety of complex molecules can be assembled. For instance, reacting this compound with alkynes bearing aromatic, heterocyclic, or aliphatic functionalities allows for the creation of novel and diverse chemical entities. Research on analogous azido compounds has shown that this method can be used to synthesize conjugates with cores such as coumarins or indoles. mdpi.commdpi.com This modularity is a significant advantage in fields like medicinal chemistry, where the rapid generation of libraries of compounds is essential for screening and discovery. researchgate.netnih.gov

Below is an interactive table detailing hypothetical examples of complex molecules that can be synthesized from this compound using the CuAAC reaction.

| Alkyne Reactant | Resulting Complex Architecture | Potential Structural Class |

| Phenylacetylene | 1-(1-Pentylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | Aryl-Azetidine Conjugate |

| Propargyl alcohol | (1-(1-Pentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | Hydroxymethyl-Triazole Azetidine |

| Ethynylferrocene | 1-(1-Pentylazetidin-3-yl)-4-ferrocenyl-1H-1,2,3-triazole | Organometallic-Azetidine Conjugate |

| N-propargyl-phthalimide | 2-(((1-(1-Pentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | Heterocyclic-Azetidine Conjugate |

| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(1-pentylazetidin-3-yl)-1H-1,2,3-triazole | Fluorinated Aryl-Azetidine |

The synthesis of these triazole-linked architectures provides a robust and efficient pathway for expanding the chemical space around the 3-amino-1-pentylazetidine core. The stability of the resulting triazole ring ensures that the newly formed complex molecules are chemically robust and suitable for further investigation or application. researchgate.netinterchim.fr The ability to readily join the azetidine motif with other complex fragments underscores the value of this compound as a versatile building block in modern organic synthesis. researchgate.net

Applications in Chemical Research and Materials Science

3-Azido-1-pentylazetidine as a Versatile Building Block in Multistep Synthesis

The presence of the azide (B81097) and the azetidine (B1206935) ring makes this compound a valuable precursor in multistep organic synthesis. The azide group can be readily transformed into other important functional groups. For instance, it can be reduced to a primary amine (3-amino-1-pentylazetidine), which can then be used in amide bond formations or as a nucleophile in other reactions. Alternatively, the azide can undergo cycloaddition reactions, a topic further explored in section 6.3.

The strained azetidine ring itself can be a target for ring-opening reactions, providing access to functionalized acyclic amine derivatives that would be challenging to synthesize through other routes. researchgate.net The reactivity of the azetidine ring is more moderate than that of an aziridine (B145994), allowing for selective manipulations of the azide group while keeping the ring intact under appropriate conditions. researchgate.netrsc.org Synthetic strategies involving vinyl azides can lead to the formation of 3-azido heterocycles, highlighting the utility of the azido (B1232118) group in constructing complex molecular architectures. nih.govresearchgate.net Continuous-flow protocols have been developed for the synthesis of related azido-containing heterocycles, suggesting that efficient production of such building blocks is feasible. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Potential Transformations of this compound in Multistep Synthesis

| Starting Material | Reaction Type | Reagents | Potential Product | Significance |

|---|---|---|---|---|

| This compound | Azide Reduction (Staudinger Reaction) | 1. PPh₃, THF 2. H₂O | 3-Amino-1-pentylazetidine | Formation of a key amine intermediate for further functionalization. |

| This compound | Azide Reduction (Hydrogenation) | H₂, Pd/C | 3-Amino-1-pentylazetidine | Alternative clean method for amine synthesis. |

| This compound | Ring Opening | Strong nucleophile (e.g., organolithium) | Functionalized acyclic amine | Access to complex linear amino alcohols or diamines. |

Incorporation into Functional Polymers and Macromolecules

The dual functionality of this compound allows for its use as a monomer or a functionalizing agent in polymer chemistry. The azetidine ring can undergo cationic ring-opening polymerization (CROP) to produce polyamines. researchgate.netutwente.nl The polymerization of N-alkylazetidines can, in some cases, proceed as a "living" polymerization, which allows for the synthesis of well-defined block copolymers. researchgate.netresearchgate.net The pendant azide groups along the resulting polymer backbone would then be available for post-polymerization modification, for example, via click chemistry.

This approach enables the synthesis of functional polymers with tailored properties. For example, attaching side chains via the azide groups could be used to modify the polymer's solubility, thermal properties, or to introduce specific functionalities for applications in materials science. The synthesis of amphiphilic polymers containing azetidinium groups has been reported, suggesting a pathway to materials with unique self-assembly properties. rwth-aachen.de

Utilization in Ligation Chemistry for Constructing Hybrid Molecules

The azide group is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). organic-chemistry.orgwikipedia.orginterchim.frbiosyntan.de These reactions are highly efficient, selective, and biocompatible, making them ideal for ligation chemistry. nih.govwikipedia.orgnih.gov this compound can be "clicked" onto molecules containing a terminal alkyne, forming a stable triazole linkage.

This capability is highly valuable for constructing complex hybrid molecules. For instance, it could be used to conjugate the azetidine moiety to peptides, oligonucleotides, or synthetic polymers to create novel materials or bioconjugates. nih.gov The Staudinger ligation, another bioorthogonal reaction, provides an alternative method for forming a stable amide bond from the azide, further expanding the toolkit for molecular construction. nih.govresearchgate.net

Table 2: Representative Ligation Reactions with this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| CuAAC Click Chemistry | This compound | Propargyl-functionalized molecule | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted triazole conjugate |

| SPAAC Click Chemistry | This compound | Cyclooctyne-functionalized molecule (e.g., DBCO) | None (strain-promoted) | Triazole conjugate |

| Staudinger Ligation | This compound | Phosphine-ester functionalized molecule | Aqueous or organic solvent | Amide-linked conjugate |

Role as a Chemical Probe or Reporter for Molecular Tagging

The azide group serves as a small, stable, and bioorthogonal chemical reporter. nih.gov Molecules containing azides can be introduced into chemical or material systems without causing significant perturbation. Subsequently, the azide can be detected or tagged through ligation with a probe molecule containing a complementary functional group (e.g., an alkyne). This allows for the "tagging" and subsequent analysis of the parent molecule's location or interactions.

In a non-biological context, this compound could be incorporated into a larger molecule or material, and its presence later detected by reaction with a fluorescent alkyne probe. Furthermore, azetidinyl substituents have been shown to improve the quantum yield and photostability of certain fluorophores by suppressing unwanted deactivation pathways. nih.govrsc.org This suggests that the azetidine ring itself, once incorporated into a probe molecule via the azide handle, could enhance the probe's reporting properties. The use of azides as tags for magnetic resonance imaging has also been explored, indicating a broad potential for azide-containing compounds in detection and analysis. nsf.gov

Potential in Catalysis as a Ligand Precursor or Chiral Auxiliary

If synthesized in an enantiomerically pure form, chiral azetidines can act as powerful chiral auxiliaries in asymmetric synthesis. rsc.orgbirmingham.ac.ukwikipedia.org They can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction and then subsequently removed. wikipedia.org Chiral azetidine-2,4-dicarboxylic acids have been used for this purpose. rsc.org A chiral version of this compound could potentially be developed into a new class of chiral auxiliary, where the azide provides a convenient handle for attachment to and cleavage from the substrate.

Future Perspectives and Emerging Research Directions

Development of Novel Stereocontrolled Synthetic Pathways

The biological and chemical properties of azetidine (B1206935) derivatives are often highly dependent on their stereochemistry. Consequently, the development of stereocontrolled synthetic routes to enantiomerically pure 3-azido-1-pentylazetidine is a critical area for future research. Current methods for the synthesis of substituted azetidines can be adapted and optimized for this specific target.

Key strategies that could be explored include:

Diastereoselective and Enantioselective Cyclization Reactions: The iodine-mediated cyclization of homoallyl amines is a known method for producing cis-2,4-disubstituted azetidines with stereocontrol. utwente.nl Investigating analogous pathways starting from appropriately substituted pentyl amine precursors could yield stereochemically defined 3-iodo-1-pentylazetidine, which could then be converted to the desired azide (B81097).

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or their derivatives, can provide a reliable method for introducing chirality. A multi-step synthesis starting from a chiral precursor would allow for the controlled formation of one enantiomer of this compound.

Asymmetric Catalysis: The use of chiral catalysts in the formation of the azetidine ring is a powerful approach. For instance, metal-catalyzed [3+1] cycloadditions or intramolecular C-H amination reactions could be rendered enantioselective through the use of chiral ligands. rsc.org

The successful development of these pathways would not only provide access to enantiopure this compound but also enable detailed studies into its chiroptical properties and stereospecific interactions in various applications.

Exploration of Unprecedented Reactivity Modes

The combination of a strained azetidine ring and an energetic azide group in this compound suggests a rich and potentially novel reactivity profile. The ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions, while the azide group can participate in a variety of transformations, most notably cycloadditions. rsc.org

Future research is likely to focus on the following areas:

[3+2] Cycloaddition Reactions (Click Chemistry): The azide group is a key participant in Huisgen 1,3-dipolar cycloadditions, a cornerstone of "click chemistry." wikipedia.org The reaction of this compound with various alkynes would produce 1,2,3-triazole-substituted azetidines. The kinetics and thermodynamics of these reactions, particularly strain-promoted azide-alkyne cycloadditions (SPAAC), would be of significant interest. d-nb.info

Ring-Opening Reactions: The strained C-N bonds of the azetidine ring can be cleaved under various conditions. Acid-mediated ring-opening could lead to the formation of functionalized secondary amines. mdpi.com The regioselectivity and stereoselectivity of these ring-opening reactions, influenced by the electronic nature of the azide, would be a key area of investigation.

Intramolecular Reactions: The proximity of the azide and the azetidine ring could lead to novel intramolecular reactions. For example, upon thermal or photochemical activation, the azide could form a nitrene, which could then react intramolecularly with the azetidine ring or its substituents, leading to complex polycyclic structures.

Domino Reactions: The unique combination of functional groups could enable domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For instance, an initial cycloaddition at the azide moiety could be followed by a ring-opening of the azetidine, leading to highly functionalized acyclic products. rsc.org

The exploration of these reactivity modes will undoubtedly expand the synthetic utility of this compound and provide access to novel molecular architectures.

Integration into Advanced Materials Science

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with unique properties.

Potential applications in materials science include:

Polymer Synthesis: Azetidine derivatives can undergo ring-opening polymerization to produce polyamines. utwente.nl The presence of the azide group in this compound would allow for the synthesis of functional polymers with pendant azide groups. These azide-functionalized polymers could be further modified using click chemistry to attach other molecules, such as fluorescent dyes, cross-linkers, or bioactive compounds. mdpi.com

High-Energy Materials: Organic azides are known for their high heats of formation and release of nitrogen gas upon decomposition, making them components of high-energy materials. mdpi.com The incorporation of the azetidine ring could modulate the energetic properties and stability of these materials. rsc.org

Surface Functionalization: The azide group can be used to functionalize surfaces through various chemical transformations. mdpi.com this compound could be used to introduce azetidine moieties onto surfaces, which could then be used to tune surface properties or as anchor points for further chemical modifications.

The integration of this compound into materials science has the potential to lead to the development of novel polymers, energetic materials, and functional surfaces with tailored properties.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new derivatives with desired characteristics.

For this compound and its derivatives, computational studies could focus on:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, such as cycloadditions and ring-openings, to predict their feasibility, regioselectivity, and stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound derivatives are synthesized and their properties measured, QSAR models can be developed to correlate their structural features with their reactivity or other properties. This would enable the in silico design of new derivatives with enhanced performance.

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can be used to predict properties such as NMR spectra, vibrational frequencies, and electronic properties, which can aid in the characterization of newly synthesized compounds.

Design of Novel Derivatives: By computationally exploring the effect of different substituents on the azetidine ring or the pentyl chain, it is possible to design novel derivatives of this compound with tailored reactivity, stability, or material properties. e-century.us

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Q. What are the standard synthetic routes for 3-Azido-1-pentylazetidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves azide functionalization of an azetidine precursor. A common approach is nucleophilic substitution of a halogenated azetidine (e.g., 3-bromo-1-pentylazetidine) with sodium azide under polar aprotic solvents like DMF or DMSO. Optimization includes:

- Temperature control (e.g., 60–90°C to balance reaction rate and side-product formation).

- Solvent selection (e.g., DMSO enhances azide nucleophilicity but may increase side reactions).

- Catalytic additives (e.g., KI for improved halide displacement).

Yield improvements can be monitored via TLC or HPLC, with purification by column chromatography. Computational modeling (DFT) may predict regioselectivity challenges in azetidine ring systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm azetidine ring integrity and azide placement. The azide group () does not produce direct NMR signals but induces deshielding in adjacent protons.

- IR : A strong absorption band at ~2100 cm confirms the azide stretch.

- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula.

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring. Cross-validate with computational data (e.g., Gaussian09) to resolve conflicting interpretations .

Advanced Research Questions

Q. How does the strained azetidine ring influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The azetidine’s ring strain (≈26 kcal/mol) increases reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC). Key considerations:

- Kinetic Studies : Monitor reaction rates with substituted alkynes (e.g., bicyclo[6.1.0]nonyne) under varying temperatures.

- Competing Reactions : Mitigate hydrolysis of the azide group by using anhydrous conditions (e.g., molecular sieves).

- Computational Analysis : Use DFT to compare activation energies of azetidine vs. non-strained azides. Reference experimental data (e.g., ) to validate models .

Q. What are common sources of contradictory data in stability studies of this compound, and how can they be resolved?

- Methodological Answer : Contradictions often arise from:

- Degradation Pathways : Thermal decomposition (e.g., Curtius rearrangement) vs. photolytic breakdown.

- Analytical Variability : HPLC column selection (C18 vs. HILIC) may yield differing impurity profiles.

Resolution Strategies : - Controlled Stability Studies : Conduct parallel experiments under inert (N) and ambient conditions.

- Multi-Method Validation : Combine DSC (decomposition onset) and GC-MS (volatile byproducts).

- Peer Review : Cross-check interpretations using collaborative frameworks for qualitative data analysis .

Q. How can discrepancies between computational predictions and experimental results in azetidine synthesis be reconciled?

- Methodological Answer : Discrepancies may stem from:

- Solvent Effects : DFT models often neglect solvent interactions; use COSMO-RS for solvation corrections.

- Transition-State Errors : Compare calculated (IRC) vs. experimental activation parameters (Eyring plots).

- Stereoelectronic Factors : Adjust torsional strain parameters in software (e.g., Gaussian) to match observed diastereoselectivity .

Methodological Design Questions

Q. How to design experiments to assess the thermal stability of this compound?

- Methodological Answer :

- TGA/DSC : Measure decomposition onset temperature and enthalpy changes.

- Isothermal Studies : Incubate samples at 25°C, 40°C, and 60°C; analyze degradation products via GC-MS.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

- Safety Protocols : Conduct small-scale tests due to potential exothermic decomposition .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Error Propagation : Use Monte Carlo simulations for EC confidence intervals.

- Reproducibility Checks : Validate with independent triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.